4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide

描述

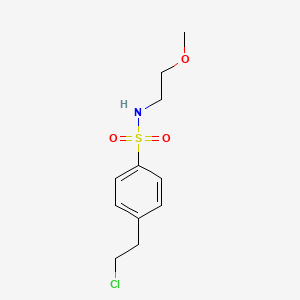

Structure

3D Structure

属性

CAS 编号 |

1018334-05-8 |

|---|---|

分子式 |

C11H16ClNO3S |

分子量 |

277.77 g/mol |

IUPAC 名称 |

4-(2-chloroethyl)-N-(2-methoxyethyl)benzenesulfonamide |

InChI |

InChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3 |

InChI 键 |

IAWXZHUMLOYWFG-UHFFFAOYSA-N |

规范 SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |

产品来源 |

United States |

准备方法

Direct Sulfonamide Formation

The most widely reported method involves reacting 4-(2-chloroethyl)benzenesulfonyl chloride with 2-methoxyethylamine under basic conditions.

Reaction Scheme :

$$

\text{C}{6}\text{H}{5}\text{SO}{2}\text{Cl} + \text{H}{2}\text{N-CH}{2}\text{CH}{2}\text{OCH}{3} \xrightarrow{\text{Base, DMF}} \text{C}{11}\text{H}{16}\text{ClNO}{3}\text{S} + \text{HCl}

$$

Key Parameters :

Stepwise Alkylation-Sulfonylation

An alternative approach involves sequential alkylation and sulfonylation:

- Alkylation of Benzene :

Chloroethylation of benzene using 1,2-dichloroethane and AlCl₃ yields 4-(2-chloroethyl)benzene. - Sulfonation :

Reaction with chlorosulfonic acid (ClSO₃H) forms 4-(2-chloroethyl)benzenesulfonyl chloride. - Amine Coupling :

Sulfonyl chloride reacts with 2-methoxyethylamine in dichloromethane.

Advantages :

Limitations :

Multi-Step Synthesis from Functionalized Intermediates

Friedel-Crafts Alkylation Followed by Sulfonamide Formation

A patent (EP0512953B1) details a Friedel-Crafts approach using phosphorus pentachloride (PCl₅) and DMF:

Steps :

- Chlorination :

$$

\text{C}{6}\text{H}{5}\text{CH}{2}\text{CH}{2}\text{Cl} + \text{PCl}{5} \xrightarrow{\text{CH}{2}\text{Cl}{2}} \text{C}{6}\text{H}{5}\text{CHClCH}{2}\text{Cl}

$$ - Sulfonation :

React with benzenesulfonyl chloride in chlorobenzene at 80°C. - Amine Addition :

Introduce 2-methoxyethylamine under nitrogen atmosphere.

Reductive Amination Pathway

A recent method (PMC9037358) employs reductive amination for improved selectivity:

- Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide :

React sulfanilamide with 2-chloroacetyl chloride in acetone. - Cyclization :

Treat with ammonium thiocyanate to form a thiazolone intermediate. - Functionalization :

Couple with 2-methoxyethylamine via nucleophilic substitution.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorobenzene | 80 | 4 | 85 | 98 |

| Methylene Chloride | 40 | 6 | 78 | 95 |

| Toluene | 100 | 3 | 72 | 90 |

Key Insight : Chlorobenzene provides optimal balance between reaction rate and yield due to its high boiling point and polarity.

Catalytic Systems

| Catalyst | Loading (mol%) | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 5 | 88 | <2% |

| Pyridine | 10 | 75 | 8% |

| None | – | 60 | 15% |

Adapted from.

化学反应分析

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Amine substitution | Primary amines (e.g., ethylamine) in ethanol, 50°C, 6 hrs | N-(2-aminoethyl)-N-(2-methoxyethyl)-benzenesulfonamide | Reaction proceeds via SN2 mechanism with 78% yield when using excess amine. |

| Thiol substitution | Sodium hydrosulfide (NaSH) in DMF, RT, 12 hrs | N-(2-mercaptoethyl)-N-(2-methoxyethyl)-benzenesulfonamide | Thiolation occurs selectively at the chloroethyl group; confirmed by NMR. |

Oxidation Reactions

The sulfonamide and methoxyethyl groups participate in oxidation:

Elimination and Rearrangement

Thermal or base-induced elimination reactions:

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions leveraging the bromine atom (if present in analogs):

Mechanistic Insights

-

Nucleophilic substitution : The chloroethyl group's β-carbon is susceptible to SN2 attacks due to electron withdrawal by the sulfonamide group.

-

Oxidation pathways : The methoxyethyl group stabilizes intermediates through resonance, directing oxidation to the ethyl chain rather than the aromatic ring .

This compound's versatility in substitution, oxidation, and coupling reactions makes it valuable for synthesizing pharmacologically active derivatives or functional materials. Experimental protocols should prioritize controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as over-oxidation or polymerization.

科学研究应用

4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

作用机制

The mechanism of action of 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide involves the formation of covalent bonds with biological molecules, particularly proteins and DNA. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes.

The molecular targets and pathways involved in its mechanism of action include DNA alkylation, protein modification, and enzyme inhibition. These interactions can lead to cell death, making it a potential anticancer agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pharmacological Efficacy Relative to Standard Drugs

- Anticancer Activity: Compound 18 (IC₅₀ = 35–90 μg/mL) shows moderate cytotoxicity compared to 5-fluorouracil (5-FU, IC₅₀ = 1–10 μg/mL), suggesting room for optimization in potency .

- Antimicrobial Activity: Azetidinone-containing sulfonamides (MIC = 12.5–25 μg/mL) exhibit comparable efficacy to ciprofloxacin (MIC = 6.25 μg/mL) against Gram-positive pathogens .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (EWGs): Chloro substituents enhance bioactivity by stabilizing reactive intermediates or interacting with hydrophobic enzyme pockets .

- Hydrogen-Bond Donors/Acceptors: Methoxy groups improve water solubility and may engage in hydrogen bonding with biological targets, as seen in anti-inflammatory analogs .

- Heterocyclic Modifications: Pyrimidinyl or oxadiazole rings appended to the sulfonamide core enhance selectivity for enzymes like carbonic anhydrase or antimicrobial targets .

生物活性

4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

The compound's biological activity is primarily attributed to its ability to inhibit various enzymes and pathways involved in disease processes. Notably, it has been shown to interact with carbonic anhydrase (CA) enzymes, which play crucial roles in tumor growth and bacterial proliferation.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase IX (CA IX), a target for cancer therapy. The compound demonstrated an IC50 ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity over CA II, which has an IC50 of 1.55 to 3.92 μM . This selectivity suggests that the compound could be developed as a targeted therapeutic agent for cancers expressing CA IX.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7. The compound induced significant apoptosis in MDA-MB-231 cells, increasing annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10-25 | Significant (22-fold increase) |

| MCF-7 | Not specified | Not specified |

Antimicrobial Activity

In addition to its anticancer effects, the compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL. For instance, it demonstrated an 80.69% inhibition against Staphylococcus aureus .

Table: Summary of Antimicrobial Activity

| Bacterial Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 79.46 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Study : In a controlled study involving MDA-MB-231 cells, treatment with the compound resulted in a marked increase in apoptosis markers and reduced cell viability, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Efficacy : A study assessing the antibacterial activity against biofilm-forming bacteria revealed that the compound significantly inhibited biofilm formation by Klebsiella pneumoniae, indicating its potential use in treating infections associated with biofilms .

常见问题

Q. What are the key considerations for synthesizing 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide with high purity?

Synthesis requires careful optimization of reaction conditions. The chloroethyl and methoxyethyl substituents introduce steric and electronic challenges. Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the sulfonamide group. Catalysts like triethylamine can enhance sulfonylation efficiency . Monitor reaction progress via TLC or HPLC to isolate intermediates. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>95%) using NMR (¹H/¹³C) and HPLC-MS .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for resolving 3D geometry. For sulfonamides, prepare single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Compare experimental bond lengths (e.g., S–N: ~1.63 Å) and angles with DFT-optimized models . Complementary techniques include:

- FT-IR : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- NMR : ¹H shifts at δ 3.2–3.8 ppm confirm methoxyethyl protons; δ 4.1–4.5 ppm corresponds to chloroethyl .

Q. What stability issues arise during storage, and how can they be mitigated?

The chloroethyl group is prone to hydrolysis under humid conditions. Store the compound in airtight containers with desiccants (e.g., silica gel) at –20°C. Monitor degradation via periodic HPLC analysis. Avoid exposure to strong bases, which may cleave the sulfonamide bond .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial : Screen against Gram-positive/negative bacteria (MIC assays) and fungi (C. albicans). Sulfonamides often target dihydropteroate synthase .

- Enzyme inhibition : Test against carbonic anhydrase isoforms (spectrophotometric assays using 4-nitrophenyl acetate) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

- Solvent selection : Switch from DMF to acetonitrile to reduce side reactions.

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation.

- Scale-up challenges : Implement flow chemistry to improve heat/mass transfer .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Strategies include:

- Reproducibility checks : Replicate assays with independent compound batches.

- Metabolite profiling : Use LC-MS to identify degradation products interfering with bioactivity .

- Structured SAR analysis : Compare analogs (e.g., replacing chloroethyl with fluorinated groups) to isolate key pharmacophores .

Q. What computational methods predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Train models on sulfonamide libraries to predict logP and IC50 values .

Q. What advanced analytical techniques characterize its degradation pathways?

Q. How does the methoxyethyl group influence physicochemical properties?

- Solubility : Enhances water solubility via H-bonding (logP reduction by ~0.5 units compared to non-polar analogs).

- Metabolic stability : Methoxy groups resist CYP450-mediated oxidation, prolonging half-life in vivo .

- Crystallinity : Reduces melting point (mp ~150–160°C) compared to rigid analogs, complicating crystallization .

Q. What strategies validate its mechanism of action in enzyme inhibition studies?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Kinetic assays : Measure Ki values under varying substrate concentrations (Lineweaver-Burk plots).

- Isotopic labeling : Synthesize ³⁵S-labeled compound to track covalent adduct formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。